molecular formula C10H11IO B12607552 4-(4-Iodophenyl)but-3-en-2-ol CAS No. 918540-66-6

4-(4-Iodophenyl)but-3-en-2-ol

Katalognummer: B12607552
CAS-Nummer: 918540-66-6
Molekulargewicht: 274.10 g/mol
InChI-Schlüssel: KDMBLVFJUYSZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Iodophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain

Vorbereitungsmethoden

The synthesis of 4-(4-Iodophenyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between 4-iodobenzaldehyde and a suitable ylide can yield the desired product. Another method involves the reduction of 4-(4-iodophenyl)but-3-en-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol .

Analyse Chemischer Reaktionen

4-(4-Iodophenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(4-iodophenyl)but-3-en-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 4-(4-iodophenyl)butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.

Wissenschaftliche Forschungsanwendungen

4-(4-Iodophenyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Iodophenyl)but-3-en-2-ol involves its interaction with molecular targets and pathways. The presence of the iodine atom allows the compound to participate in halogen bonding, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the butenol chain can undergo various chemical transformations, enabling the compound to modulate different biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

4-(4-Iodophenyl)but-3-en-2-ol can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)but-3-en-2-ol: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and properties due to the difference in halogen size and electronegativity.

    4-(4-Chlorophenyl)but-3-en-2-ol: Contains a chlorine atom, leading to variations in chemical behavior and applications.

    4-(4-Fluorophenyl)but-3-en-2-ol: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation.

Eigenschaften

CAS-Nummer

918540-66-6

Molekularformel

C10H11IO

Molekulargewicht

274.10 g/mol

IUPAC-Name

4-(4-iodophenyl)but-3-en-2-ol

InChI

InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3

InChI-Schlüssel

KDMBLVFJUYSZRS-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CC1=CC=C(C=C1)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.